molecular formula C13H17NO B13297434 4-[(3-Methoxyphenyl)methylidene]piperidine

4-[(3-Methoxyphenyl)methylidene]piperidine

Cat. No.: B13297434
M. Wt: 203.28 g/mol
InChI Key: VKTTUWOYAYRJDX-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methylidene]piperidine is a chemical compound with the molecular formula C13H17NO It is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methylidene]piperidine typically involves the condensation of 3-methoxybenzaldehyde with piperidine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine intermediate. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as chromatography, may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methylidene]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methoxybenzaldehyde, while reduction can produce 4-[(3-methoxyphenyl)methyl]piperidine.

Scientific Research Applications

4-[(3-Methoxyphenyl)methylidene]piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methylidene]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methoxyphenyl)methyl]piperidine
  • 4-[(3-Hydroxyphenyl)methylidene]piperidine
  • 4-[(3-Methylphenyl)methylidene]piperidine

Uniqueness

4-[(3-Methoxyphenyl)methylidene]piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methylidene]piperidine

InChI

InChI=1S/C13H17NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,9-10,14H,5-8H2,1H3

InChI Key

VKTTUWOYAYRJDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C2CCNCC2

Origin of Product

United States

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